4-amino-N-hydroxybenzamidine
Description
4-Amino-N-hydroxybenzamidine is a benzamidine derivative characterized by an amino group (-NH₂) at the para position of the benzene ring and a hydroxyamidine (-NH-OH) substituent on the adjacent nitrogen. This structure confers unique electronic and steric properties, making it a candidate for enzyme inhibition studies, particularly as a substrate analogue in biological systems .
Properties
IUPAC Name |
4-amino-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNMMJKXWOLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950430 | |
| Record name | 4-Amino-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277319-62-7 | |
| Record name | 4-Aminobenzamidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=277319-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
4-ABN reacts with hydroxylamine (NHOH) in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the hydroxyamidine intermediate. Key conditions include:
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Solvent : Methanol or ethanol.
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Catalyst : 10–15 wt.% Pd/C.
The intermediate is subsequently isolated via filtration and purified through recrystallization.
Alternative Pathways and Innovations
Recent patents highlight efforts to circumvent the limitations of traditional methods. One approach eliminates hydroxylamine by leveraging the Pinner reaction:
Pinner Reaction Strategy
A novel method involves treating 4-ABN with hydrogen chloride (HCl) in alcoholic solvents under moderate pressure (2–6 atm). This forms an imidate salt, which is then ammonolyzed to yield 4-aminobenzoamidine directly, bypassing the hydroxyamidine intermediate.
Advantages Over Traditional Methods
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Safer Reagents : Replaces hydroxylamine with HCl and ammonia.
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Solvent Efficiency : Uses methanol, enabling single-solvent processing.
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Scalability : Operates at lower temperatures (25–50°C) with reduced reaction times.
Comparative Analysis of Methods
| Parameter | Hydroxylamine Route | Pinner Reaction Route |
|---|---|---|
| Key Reagents | NHOH, Pd/C | HCl, NH |
| Reaction Time | 18–24 hours | 2–6 hours |
| Yield | Moderate (50–70%) | High (80–90%) |
| Safety | High risk (explosive reagents) | Low risk |
| Cost | High (Pd/C catalyst) | Low (commodity chemicals) |
Data synthesized from patent US20160297744A1.
Industrial-Scale Optimization
Solvent Selection
Methanol is preferred in modern processes due to its lower cost and improved solubility of intermediates compared to ethanol.
Biological Activity
4-Amino-N-hydroxybenzamidine, also known as 4-amino-N-hydroxybenzamide, is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and is structurally characterized by an amino group and a hydroxylamine moiety attached to a benzamidine backbone. Its chemical structure can be represented as follows:
Inhibition of Enzymatic Activity
Research has indicated that this compound acts as an inhibitor of various enzymes, particularly those involved in methylation processes. It has been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation. For instance, in studies involving leukemia cell lines, this compound demonstrated significant cytotoxicity and induced the re-expression of silenced genes by inhibiting DNMT1, DNMT3A, and DNMT3B .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably:
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including leukemia KG-1 cells, with an effective concentration (EC50) in the micromolar range .
- Gene Reactivation : The compound has been shown to reactivate genes that are typically silenced due to hypermethylation, contributing to its anticancer efficacy .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been associated with the inhibition of prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative disorders. Inhibiting PEP can restore memory loss caused by certain amnesic agents .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of this compound in various contexts:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzamidine structure can significantly affect biological activity. For instance, substituents on the benzene ring can alter the binding affinity for target enzymes, impacting both potency and selectivity against DNMTs .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-amino-N-hydroxybenzamidine with key analogues:
Key Observations :
- Amidine vs. Amide: The amidine group in this compound is more basic than the carboxamide in 4-hydroxybenzamide, which may enhance interactions with negatively charged enzyme pockets .
- Salt Forms: 4-Aminobenzamidine dihydrochloride’s salt form improves solubility, a critical factor in in vitro assays .
Physicochemical Properties
- Solubility: The dihydrochloride salt of 4-aminobenzamidine exhibits higher aqueous solubility than the neutral amidine form, a critical factor for bioavailability .
- Hydrogen Bonding: 4-(Dimethylamino)benzohydrazide forms extensive hydrogen-bonded networks in its crystal lattice, a property that could influence its stability and dissolution kinetics .
Q & A
Q. Basic
- NMR : Analyze and spectra for characteristic peaks: aromatic protons (δ 6.5–8.0 ppm), hydroxyamidine NH (δ 9.5–10.5 ppm), and amine groups (δ 4.0–5.0 ppm).
- FT-IR : Confirm O–H (3200–3500 cm) and C=N (1640–1680 cm) stretches.
- X-ray crystallography : Resolve dihedral angles between aromatic rings and hydroxyamidine planes (e.g., 34.4° and 59.2° deviations observed in similar compounds) .
How can hydrogen bonding interactions in this compound crystals inform its stability and reactivity?
Advanced
Intermolecular O–H⋯N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice . These interactions reduce hygroscopicity and enhance thermal stability. Computational studies (e.g., lattice energy calculations) can predict dissolution behavior. For reactivity, hydrogen bonding may influence proton transfer kinetics in catalytic or biological applications.
What methodologies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?
Q. Advanced
- Dose-response studies : Establish concentration-dependent effects to distinguish artifacts from true activity.
- Control experiments : Use structurally similar but inactive analogs (e.g., methyl-substituted variants) to validate target specificity .
- Meta-analysis : Cross-reference datasets from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify confounding variables .
How do structural modifications at the amino and hydroxy groups affect the physicochemical properties of this compound?
Q. Advanced
- Amino group substitution : Electron-donating groups (e.g., –CH) increase basicity, altering solubility in polar solvents.
- Hydroxy group acylation : Reduces hydrogen-bonding capacity, impacting crystallinity and melting points.
- Computational modeling : Use DFT to predict logP and pK changes .
What computational approaches (e.g., DFT) are suitable for modeling the electronic structure of this compound?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and frontier molecular orbitals (HOMO-LUMO gaps).
- Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to predict aggregation behavior .
How can researchers ensure FAIR compliance when managing data related to this compound studies?
Q. Methodological
- Repositories : Deposit raw spectral data in Chemotion or RADAR4Chem; annotate with metadata (e.g., instrument parameters, solvent) .
- Terminology services : Use standardized IUPAC nomenclature and SMILES strings for cross-platform compatibility .
What are the best practices for comparative analysis of this compound with structurally similar amidoxime derivatives?
Q. Methodological
- Structural overlays : Use software like Mercury (CCDC) to compare torsion angles and hydrogen-bonding motifs .
- SAR studies : Correlate substituent effects (e.g., –Br vs. –OCH) with bioactivity using multivariate regression .
Which analytical techniques (e.g., LC-MS, NMR) are most reliable for quantifying this compound in complex matrices?
Q. Methodological
- LC-MS/MS : Use a C18 column with 0.1% formic acid in mobile phases; monitor transitions m/z 180 → 136 (quantifier) and m/z 180 → 92 (qualifier).
- -qNMR : Employ internal standards (e.g., DSS) for absolute quantification in biological samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
